Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1,3-dimethyl-5-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-14(17)12-10(2)15-16(3)13(12)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWSVZCAYCGEBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506983 | |
| Record name | Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77435-42-8 | |
| Record name | Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Diethyl Oxalate and Methylhydrazine (Patent CN112279812A)
A robust and well-documented method involves the following steps:
Step 1: Preparation of Intermediate
- Reactants: Ethanol, sodium ethoxide, diethyl oxalate, and acetone.
- Procedure: Mix ethanol, sodium ethoxide, and diethyl oxalate; slowly add acetone while maintaining the internal temperature below 15 °C.
- Reaction time: 24 hours under heat preservation.
- Outcome: Formation of a key intermediate.
Step 2: Pyrazole Ring Formation
- Reactants: The intermediate from Step 1, dimethylformamide (DMF), and methylhydrazine.
- Procedure: Mix DMF and the intermediate, cool to 5-15 °C, slowly add methylhydrazine while keeping temperature below 15 °C; then heat to 40-50 °C and maintain for 6 hours.
- Post-reaction: Concentrate under reduced pressure to obtain crude product, followed by vacuum rectification to purify ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
| Component | Ratio (relative to diethyl oxalate) | Notes |
|---|---|---|
| Ethanol | 6-9 times | Solvent and reactant |
| Sodium ethoxide | 0.45-0.5 times | Base catalyst |
| Acetone | 0.42-0.45 times | Reactant |
| Water (post-treatment) | 17-22 times | For work-up |
| Dichloromethane (extraction) | 8-12 times | For purification |
pH Control: The reaction in Step 1 is maintained at pH 2-3 using acetic acid to optimize conversion and purity.
Yield and Purity: This method offers high conversion rates, improved purity, and yield due to controlled temperature and feeding sequence.
Phenyl Substitution and Esterification (Literature Synthesis)
The phenyl group at the 5-position is introduced typically via substitution reactions on pyrazole intermediates.
A reported synthesis of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid involves:
- Hydrolysis of methyl esters under basic conditions (NaOH in ethanol/water).
- Acidification and extraction with ethyl acetate.
- Purification by washing and drying to yield the carboxylic acid intermediate.
Subsequent esterification with ethanol under acidic conditions yields the ethyl ester derivative.
Characterization data such as NMR and mass spectrometry confirm the structure and purity of the product.
Alternative Methods
Other methods involve alkylation of pyrazole derivatives using bases like sodium hydride (NaH) and alkylating agents such as dimethyl carbonate in solvents like dimethylformamide (DMF) at elevated temperatures (e.g., 110 °C for 4 hours).
These methods are more common for related pyrazole esters but can be adapted for ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate synthesis by appropriate choice of starting materials and reaction conditions.
The method described in patent CN112279812A is notable for its simplicity, ease of control, and scalability, making it suitable for industrial applications.
Temperature control below 15 °C during initial steps minimizes side reactions and impurity formation.
The use of sodium ethoxide as a base and diethyl oxalate as a key building block is efficient for constructing the pyrazole core.
The phenyl substitution is typically introduced via aromatic substitution or by using phenyl-substituted precursors, followed by esterification to yield the final ethyl ester.
Spectroscopic data (NMR, MS) and crystallographic studies confirm the structure and purity of the synthesized compound, supporting the reliability of these methods.
The preparation of this compound is well-established through multi-step synthetic routes involving controlled condensation, ring formation, and esterification. The method involving diethyl oxalate, sodium ethoxide, acetone, and methylhydrazine under controlled temperature and pH conditions offers a high-yield, high-purity route suitable for scale-up. Complementary methods involving hydrolysis and alkylation provide alternative pathways for related derivatives. These methods are supported by detailed experimental data and characterization, ensuring their professional and authoritative status in the field.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include pyrazole carboxylic acids, reduced pyrazole derivatives, and various substituted pyrazole compounds .
Scientific Research Applications
Medicinal Chemistry
Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate has been studied for its potential therapeutic effects. Research indicates that it exhibits antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have shown that this compound displays significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.038 µmol/mL |
| Escherichia coli | 0.067 µmol/mL |
| Candida albicans | 0.020 µmol/mL |
These findings suggest its potential as a new antimicrobial agent in drug development .
Anticancer Activity
The compound has also been evaluated for its anticancer properties against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 26.0 |
| A549 | 49.85 |
| PC-3 | 12.50 |
These results indicate that this compound can effectively inhibit cancer cell proliferation .
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of inflammatory mediators, making it a candidate for anti-inflammatory drug development .
Agrochemicals
The compound is also being explored for its application in agrochemicals due to its biological activity against pests and pathogens affecting crops. Its structure allows it to act as a potential herbicide or fungicide, contributing to sustainable agricultural practices .
Materials Science
This compound has been investigated for its nonlinear optical properties, making it suitable for applications in optical devices and materials . The synthesis of derivatives with enhanced optical characteristics can lead to advancements in photonic applications.
Case Studies and Research Findings
Several key studies highlight the diverse applications of this compound:
Antimicrobial Study
A comprehensive study published in Acta Pharmaceutica evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. It was found to be among the most effective compounds tested against common pathogens .
Anticancer Evaluation
Research conducted on different cancer cell lines revealed that this compound exhibited potent cytotoxicity against HeLa and A549 cells, indicating its potential role in cancer treatment .
Anti-inflammatory Mechanism
A review article discussed the mechanism by which pyrazole derivatives inhibit COX enzymes, emphasizing the relevance of this compound in developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound may hydrolyze the second messenger cAMP, which is a key regulator of many physiological processes . This action can influence various cellular functions and pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its structural analogs, focusing on substituent positions, synthesis yields, and physicochemical properties.
Positional Isomers and Substituent Effects
- Ethyl 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylate (Compound 7, CAS: Not provided) Key Difference: Phenyl group at position 4 instead of 5. Synthesis Yield: 34% via diazomethane methylation . Implications: The phenyl group’s position significantly impacts steric and electronic effects.
- Ethyl 1,5-dimethyl-4-phenyl-1H-pyrazole-3-carboxylate (Compound 8, CAS: Not provided) Key Difference: Methyl groups at positions 1 and 5, phenyl at position 4. Synthesis Yield: Only 3%, indicating unfavorable reaction pathways for this isomer . Implications: The methyl group at position 5 may destabilize the pyrazole ring due to increased steric strain, explaining the low yield.
Functional Group Variations
- 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid (CAS: Not provided) Key Difference: Carboxylic acid group at position 4 instead of an ethyl ester, with an additional phenyl at position 5. Synthesis: Derived from hydrolysis of the ethyl ester precursor under basic conditions (80% yield) . Implications: The carboxylic acid enhances polarity and hydrogen-bonding capacity, making it more suitable for coordination chemistry compared to the ester-containing target compound.
- Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (CAS: 10250-63-2) Key Difference: Phenyl group at position 3 instead of 5. Similarity Score: 0.87 .
Substituent Modifications
- Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS: 1326810-54-1) Key Difference: Electron-withdrawing fluorine and methoxy groups on the phenyl ring.
Data Table: Key Structural Analogs and Properties
Research Findings and Implications
- Synthetic Accessibility : The target compound’s ethyl ester and phenyl substituent at position 5 favor higher yields compared to isomers like Compound 8, where steric clashes reduce synthetic efficiency .
- Physicochemical Properties : The ethyl ester group enhances lipophilicity, making the compound more membrane-permeable than its carboxylic acid counterpart .
Biological Activity
Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate, a member of the pyrazole family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Profile
- Chemical Formula : C14H16N2O2
- Molecular Weight : 244.29 g/mol
- IUPAC Name : 4-(ethoxycarbonyl)-3,5-dimethyl-1-phenyl-1H-pyrazole
- CAS Number : Not available
This compound exhibits its biological effects through various mechanisms:
- Microtubule Destabilization : It has been shown to inhibit microtubule assembly, which is critical for cancer cell proliferation. At concentrations around 20 μM, it can reduce microtubule assembly by approximately 40% to 52% .
- Apoptosis Induction : In studies involving breast cancer MDA-MB-231 cells, this compound enhanced caspase-3 activity significantly (up to 1.57 times) at concentrations of 10 μM, indicating its potential as an apoptosis-inducing agent .
- Enzyme Inhibition : It acts as an inhibitor for several cytochrome P450 enzymes (CYP450), which play a crucial role in drug metabolism and the biotransformation of various compounds .
Biological Activities
The compound's biological activities have been categorized into several key areas:
Anticancer Activity
This compound has demonstrated significant anticancer properties:
- Cell Line Studies : It has shown antiproliferative effects across multiple cancer cell lines, including lung and colorectal cancers. The compound inhibits growth by targeting various cancer-related pathways such as topoisomerase II and EGFR .
- In Vivo Efficacy : Animal studies suggest that derivatives of this compound can effectively reduce tumor size and enhance survival rates in models of breast and liver cancers .
Antimicrobial Properties
Research indicates that derivatives of this pyrazole compound possess antimicrobial activities against a range of pathogens:
- Bacterial Inhibition : Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Study on Apoptosis Induction in Cancer Cells
A significant study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated that:
- At concentrations of 1 μM, the compound induced morphological changes typical of apoptosis.
- Higher concentrations (10 μM) significantly increased caspase activity, confirming its role as an apoptosis inducer .
Microtubule Assembly Inhibition Study
In another study focusing on microtubule dynamics:
- The compound was tested at varying concentrations (10 μM to 50 μM).
- Results showed a consistent decrease in microtubule assembly, supporting its classification as a microtubule-destabilizing agent .
Summary Table of Biological Activities
Q & A
Q. What are the conventional synthetic routes for Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate, and which steps require optimization?
The compound is synthesized via cyclocondensation of ethyl acetoacetate, -dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. Key steps include:
- Cyclization : Temperature control (80–100°C) to minimize side reactions.
- Hydrolysis : Basic conditions (e.g., NaOH/EtOH) to convert the ester intermediate to the carboxylic acid derivative. Optimization focuses on improving yields (typically 60–75%) through solvent selection (e.g., DMF or ethanol) and catalyst purity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural identity of this compound?
- H NMR : Key signals include the ester methyl group (~1.3 ppm, triplet) and aromatic protons (7.2–7.6 ppm). Pyrazole ring protons appear as singlets due to symmetry.
- IR : Strong carbonyl stretches for the ester (~1700 cm) and pyrazole ring (~1600 cm). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. What software and methodologies are commonly used for single-crystal X-ray diffraction (SC-XRD) analysis of this compound?
- SHELX Suite : SHELXD for structure solution and SHELXL for refinement. Key parameters include and values < 0.05 for high-resolution data.
- Validation : PLATON for checking structural integrity (e.g., ADDSYM to detect missed symmetry) .
Advanced Research Questions
Q. How can computational chemistry (DFT) resolve discrepancies between experimental and theoretical spectroscopic data?
- Geometry Optimization : Use B3LYP/6-311++G(d,p) to model the ground-state structure.
- Vibrational Analysis : Compare calculated IR frequencies (scaled by 0.961) to experimental data to identify anharmonic effects.
- NMR Chemical Shifts : GIAO method with solvent corrections (e.g., PCM for DMSO) improves agreement with experimental H/C shifts .
Q. What strategies mitigate disorder in the crystal structure of this compound during refinement?
- Partial Occupancy Modeling : Use PART commands in SHELXL to refine disordered atoms (e.g., rotating methyl groups).
- Restraints : Apply SIMU/DELU to stabilize thermal motion parameters.
- Validation : Check ADPs (anisotropic displacement parameters) to ensure plausible thermal ellipsoids .
Q. How can regioselectivity challenges in synthesizing pyrazole derivatives be addressed?
- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific pyrazole positions.
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (e.g., Pd(PPh) catalyst) enable selective functionalization at the 5-position .
Q. What methodologies assess the compound’s toxicity when ecological data are unavailable?
- QSAR Models : Predict acute toxicity (e.g., LC) using EPA’s ECOSAR or TEST software.
- In Vitro Assays : Use Vibrio fischeri (Microtox) for bacterial luminescence inhibition or Daphnia magna immobilization tests .
Data Contradiction Analysis
Q. How to reconcile conflicting NMR data for similar pyrazole derivatives?
- Solvent Effects : Compare spectra in identical solvents (e.g., CDCl vs. DMSO-d).
- Dynamic Effects : Variable-temperature NMR resolves rotational barriers (e.g., ester group rotation).
- Crystallographic Validation : SC-XRD confirms proton assignments if ambiguity persists .
Q. Why do theoretical and experimental UV-Vis spectra show deviations for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
